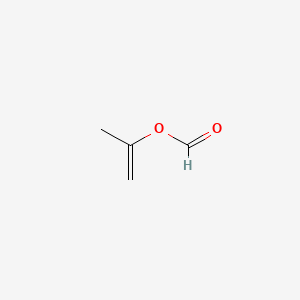

Isopropenyl formate

Description

Properties

IUPAC Name |

prop-1-en-2-yl formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2)6-3-5/h3H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVPDPHVQVHXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopropenyl Formate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is a small ester molecule belonging to the vinyl ester class of organic compounds. While its structural isomer, isopropyl formate, is well-documented, isopropenyl formate is a less common chemical with limited available experimental data. This guide synthesizes the known information regarding its chemical and physical properties, expected reactivity based on its structure, and plausible synthetic approaches. Due to the scarcity of published experimental protocols and spectral data specifically for this compound, this document also draws upon general characteristics of vinyl esters to provide a predictive context for its chemical behavior.

Core Chemical Properties

This compound is characterized by the presence of a formate ester group attached to an isopropenyl group. The key feature is the vinyl double bond, which significantly influences its reactivity compared to its saturated analog, isopropyl formate.

Identification

| Property | Value | Source |

| IUPAC Name | prop-1-en-2-yl formate | [1] |

| Synonyms | This compound, Formic acid 1-propen-2-yl ester | [1] |

| CAS Number | 32978-00-0 | [1] |

| Molecular Formula | C₄H₆O₂ | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| Canonical SMILES | CC(=C)OC=O | [1] |

| InChI Key | CAVPDPHVQVHXCQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Computed)

The following table lists computed physicochemical properties. These are theoretical predictions and should be used as estimates in the absence of experimental data.

| Property | Value | Source |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 86.036779430 Da | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

One piece of experimental data available is the Kovats Retention Index, a value used in gas chromatography.

| Property | Value | Condition | Source |

| Kovats Retention Index | 905 | Standard polar | [1] |

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, its structure as a vinyl ester provides a strong basis for predicting its chemical behavior.

General Reactivity of Vinyl Esters

Vinyl esters are known for their susceptibility to polymerization and hydrolysis.

-

Polymerization: The carbon-carbon double bond in the isopropenyl group is activated, making it a monomer for free-radical polymerization. This is a characteristic reaction of vinyl compounds.

-

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield formic acid and the enol form of acetone (B3395972) (isopropenol), which would rapidly tautomerize to acetone. The hydrolysis of vinyl esters is typically faster than that of their saturated alkyl ester counterparts.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions, though the reactivity is influenced by the adjacent oxygen atom.

Stability

This compound is expected to be sensitive to heat, light, and the presence of acids or bases, which can catalyze its hydrolysis or polymerization. Like many esters, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

Plausible Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a common method for the synthesis of vinyl esters is the transvinylation reaction or direct vinylation.

Hypothetical Synthesis via Transvinylation

A plausible route to this compound is the acid-catalyzed transvinylation from a commercially available vinyl ester, such as vinyl acetate (B1210297), with formic acid. This method avoids the direct use of acetylene, which is often employed for vinyl ester synthesis but requires specialized equipment.

Reaction: Vinyl Acetate + Formic Acid ⇌ this compound + Acetic Acid

Proposed Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with formic acid and a suitable catalyst, such as a mercury(II) salt on a solid support or a palladium catalyst.

-

Reagents: Vinyl acetate is added in excess to drive the equilibrium towards the product.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (nitrogen) to a temperature sufficient to promote the exchange, typically in the range of 40-60 °C. The reaction progress would be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, the catalyst would be removed by filtration. The excess vinyl acetate and the acetic acid byproduct would be removed by distillation. The final product, this compound, would be purified by fractional distillation under reduced pressure to prevent polymerization.

Note: This is a generalized, hypothetical protocol. The specific conditions, catalyst, and purification methods would require experimental optimization.

The logical workflow for this synthesis is depicted in the following diagram.

Caption: Hypothetical workflow for the synthesis of this compound.

Predicted Spectral Data

Without experimental spectra, predictions can be made based on the structure of this compound.

¹H NMR Spectroscopy

-

Formyl Proton (-O-CH=O): A singlet is expected in the downfield region, typically around δ 8.0-8.2 ppm.

-

Vinylic Protons (=CH₂): Two distinct signals are expected for the geminal protons on the double bond, likely appearing as doublets or multiplets in the region of δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons is expected further upfield, likely in the region of δ 1.9-2.2 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

-

Vinylic Carbons: Two signals, one for the quaternary carbon attached to the oxygen (C=) around δ 140-145 ppm and one for the terminal methylene (B1212753) carbon (=CH₂) around δ 95-100 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

IR Spectroscopy

-

C=O Stretch (Ester): A strong, characteristic absorption band is expected around 1720-1740 cm⁻¹.

-

C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1100-1300 cm⁻¹.

-

=C-H Bending (Out-of-plane): A strong band around 890-900 cm⁻¹ is characteristic of a disubstituted geminal alkene.

Signaling Pathways and Applications

There are no known biological signaling pathways directly involving this compound. As a reactive monomer, its primary potential application would be in polymer chemistry for the synthesis of specialty polymers with formate side groups. These polymers could have applications in areas such as photoresists, adhesives, or coatings, where the properties imparted by the formate group are desirable.

The general polymerization of a vinyl monomer is represented by the following logical diagram.

Caption: General scheme for free-radical polymerization of this compound.

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive, publicly available experimental data. This guide has provided a summary of its known identifiers and computed properties. Furthermore, based on its classification as a vinyl ester, predictions regarding its reactivity, stability, and spectral characteristics have been made. The provided synthesis protocol is hypothetical and would require laboratory validation. For professionals in research and drug development, this document serves as a foundational reference, highlighting the current knowledge gaps and providing a theoretical framework for working with this compound. Further experimental investigation is necessary to fully characterize the chemical properties of this compound.

References

An In-depth Technical Guide to the Structure and Bonding of Isopropenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is an organic compound with the molecular formula C4H6O2.[1] As an ester of formic acid and the enol form of acetone, its structure, which incorporates both a vinyl group and a formate ester, results in a unique electronic and chemical character. This guide provides a detailed analysis of the molecular structure, bonding, and key physicochemical properties of isopropenyl formate, supported by theoretical data and established chemical principles. A representative synthesis protocol is also detailed to facilitate its preparation for research and development purposes.

Molecular Structure and Bonding

This compound's systematic IUPAC name is prop-1-en-2-yl formate.[1] The molecule consists of a central sp² hybridized carbon atom double-bonded to a terminal methylene (B1212753) (CH₂) group and single-bonded to an oxygen atom of the formate group. This oxygen is also bonded to the carbonyl carbon of the formate moiety.

Atomic Connectivity and Hybridization

The key structural feature of this compound is the ester linkage to an enol. The atoms in the core structure exhibit the following hybridization states:

-

Carbonyl Carbon (C=O): sp² hybridized, forming a trigonal planar geometry with bond angles of approximately 120°.

-

Ester Oxygen (O-C=O): sp² hybridized, with lone pairs participating in resonance.

-

Vinylic Carbons (C=C): Both carbons of the vinyl group are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them.

-

Methyl Carbon (CH₃): sp³ hybridized, with a tetrahedral geometry.

The bonding framework is composed of a combination of sigma (σ) and pi (π) bonds. The double bonds (C=C and C=O) each consist of one σ and one π bond. All single bonds are σ bonds.

Resonance

The electronic structure of this compound is best described as a resonance hybrid. The delocalization of π electrons involves the p-orbitals of the vinyl group and the formate ester group. This resonance contributes to the stability of the molecule and influences its reactivity. The primary resonance structures are depicted below.

Caption: Resonance delocalization in this compound.

Physicochemical and Spectroscopic Data

Due to a lack of extensive experimental data in the public domain for this compound, the following tables summarize theoretically predicted and estimated physicochemical and spectroscopic properties. These values are derived from computational models and analysis of analogous structures.

Predicted Bond Parameters

The following table presents predicted bond lengths and angles for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| O-C (vinyl) | ~1.36 Å | |

| C=C | ~1.33 Å | |

| C-C (methyl) | ~1.50 Å | |

| Bond Angles | ||

| O=C-O | ~125° | |

| C-O-C | ~118° | |

| O-C=C | ~123° | |

| C-C=C | ~122° |

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for this compound.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Vinyl Protons (=CH₂) | 4.5 - 5.5 ppm |

| Methyl Protons (-CH₃) | 1.8 - 2.2 ppm | |

| Formyl Proton (-CHO) | 8.0 - 8.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 165 ppm |

| Vinylic Carbon (=C-) | 140 - 150 ppm | |

| Vinylic Carbon (=CH₂) | 95 - 105 ppm | |

| Methyl Carbon (-CH₃) | 20 - 25 ppm | |

| Infrared (IR) | C=O Stretch (ester) | 1720 - 1740 cm⁻¹ |

| C=C Stretch | 1640 - 1680 cm⁻¹ | |

| C-O Stretch | 1150 - 1250 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 86 |

| Major Fragments | [M-CHO]⁺, [M-HCOO]⁺, [CH₃CO]⁺ |

Representative Experimental Protocol: Synthesis of this compound

The following is a representative, theoretical protocol for the synthesis of this compound via a transesterification reaction. This method is based on established procedures for the synthesis of other vinyl esters.[2][3]

Reaction: Isopropenyl acetate (B1210297) + Formic acid ⇌ this compound + Acetic acid

Materials and Reagents

-

Isopropenyl acetate (reagent grade)

-

Formic acid (≥95%)

-

Mercuric acetate (catalyst)

-

Sulfuric acid (concentrated, co-catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Anhydrous diethyl ether

Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The setup is placed under a nitrogen atmosphere.

-

Charging the Reactor: The flask is charged with isopropenyl acetate (1.0 mol) and a catalytic amount of mercuric acetate (0.01 mol).

-

Addition of Reactants: Formic acid (1.2 mol) is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring. A few drops of concentrated sulfuric acid are then carefully added.

-

Reaction: The reaction mixture is heated to a gentle reflux (approximately 70-75 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

The reaction mixture is cooled to room temperature and transferred to a separatory funnel containing 100 mL of cold diethyl ether.

-

The organic layer is washed sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally with 50 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Mercuric acetate is highly toxic and should be handled with extreme care.

-

Concentrated sulfuric acid and formic acid are corrosive.

-

Isopropenyl acetate and diethyl ether are highly flammable.

Visualization of the Core Structure

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure containing both a vinyl and a formate ester moiety. While experimental data is limited, theoretical analysis provides a solid foundation for understanding its structure, bonding, and reactivity. The delocalized electronic nature conferred by resonance, along with the specific arrangement of functional groups, dictates its chemical behavior. The provided representative synthesis protocol offers a viable route for its preparation, enabling further investigation into its properties and potential applications in organic synthesis and materials science.

References

- 1. This compound | C4H6O2 | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ester synthesis by transesterification [organic-chemistry.org]

- 3. Efficient and rapid direct transesterification reactions of cellulose with isopropenyl acetate in ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Isopropenyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropenyl formate (B1220265) (prop-1-en-2-yl formate), a key chemical intermediate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols, and a logical framework for data acquisition and analysis.

Core Spectroscopic Data

The spectroscopic data for isopropenyl formate is summarized below. Due to the limited availability of experimentally derived spectra in public databases, predicted values based on standard spectroscopic principles are provided for NMR data. The mass spectrometry data is based on experimental findings from the NIST Mass Spectrometry Data Center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| a | ~8.0 | Singlet | 1H | Formyl proton (H-C=O) |

| b | ~4.8 - 5.0 | Multiplet | 2H | Vinylic protons (=CH₂) |

| c | ~2.0 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is expected to display four signals, one for each unique carbon atom in the this compound molecule.

| Signal | Chemical Shift (ppm, predicted) | Assignment |

| 1 | ~160 | Carbonyl carbon (C=O) |

| 2 | ~150 | Quaternary vinylic carbon (>C=) |

| 3 | ~100 | Methylene vinylic carbon (=CH₂) |

| 4 | ~20 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3000 | =C-H stretch | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium |

| ~1750-1730 | C=O stretch (ester) | Strong |

| ~1650 | C=C stretch (alkene) | Medium |

| ~1200-1100 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern. The data below is from the National Institute of Standards and Technology (NIST) database.[1]

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |

| 43 | Base Peak | [CH₃CO]⁺ |

| 58 | High | [M - CO]⁺ |

| 29 | High | [CHO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a volatile organic compound like this compound.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation: For a volatile liquid like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates it from any impurities. In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unveiling the Synthesis of Prop-1-en-2-yl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prop-1-en-2-yl formate (B1220265), also known as isopropenyl formate, is a reactive enol ester that has found utility in various chemical transformations, including as a formylating agent. While modern catalytic methods have streamlined its production, historical multi-step syntheses have laid the groundwork for its preparation. This technical guide provides an in-depth exploration of the discovery and synthesis of prop-1-en-2-yl formate, presenting both historical and contemporary methodologies. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are included to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Reagent

Synthesis Methodologies: From Multi-Step Routes to Catalytic Efficiency

The synthesis of prop-1-en-2-yl formate has evolved significantly over time. Early methods involved multi-step sequences, which, while effective, were often characterized by modest overall yields. More recent developments have focused on transition metal-catalyzed approaches that offer a more direct and efficient route to this valuable reagent.

The Multi-Step Synthesis: A Historical Perspective

Early approaches to the synthesis of isopropenyl esters, including the formate, involved multi-step procedures. While a specific foundational publication detailing the multi-step synthesis of prop-1-en-2-yl formate could not be definitively identified in the reviewed literature, a publication by Dixneuf and co-workers alludes to a previously existing multi-step synthesis with an approximate overall yield of 50%.[1] A thesis by Pasqua also mentions that the synthesis of this compound requires a multi-step sequence, further suggesting the historical prevalence of such methods.[2] These earlier methods likely involved the formation of an enolate or a related intermediate from a propanone derivative, followed by a formylation step.

One-Step Ruthenium-Catalyzed Synthesis from Propyne (B1212725)

A significant advancement in the synthesis of prop-1-en-2-yl formate was the development of a one-step method utilizing a ruthenium catalyst. This approach, pioneered by Dixneuf and colleagues, involves the direct addition of formic acid to propyne.[1] This method represents a more atom-economical and efficient alternative to the earlier multi-step routes.

Experimental Protocol: Ruthenium-Catalyzed Synthesis [1]

-

Reactants and Reagents:

-

Formic acid

-

Propyne

-

Arene-ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine formic acid, the ruthenium catalyst, and the solvent.

-

Introduce propyne into the reaction mixture.

-

Heat the mixture with stirring for a specified period.

-

After the reaction is complete, the product, prop-1-en-2-yl formate, is isolated by distillation under reduced pressure.

-

Quantitative Data Summary

| Synthesis Method | Key Reactants | Catalyst | Overall Yield | Reference |

| Multi-Step Synthesis (Historical) | Propanone derivative, Formylating agent | Not specified | ~50% | [1] |

| One-Step Catalytic Synthesis | Propyne, Formic Acid | Arene-ruthenium(II) catalyst | High | [1] |

Reaction Pathways and Mechanisms

The synthesis of prop-1-en-2-yl formate can be understood through the following reaction pathways.

Hypothetical Multi-Step Synthesis Pathway

While the exact historical multi-step protocol is not detailed in the available literature, a plausible pathway would involve the formation of a propen-2-olate (isopropenyl) intermediate from acetone, followed by formylation.

Caption: Hypothetical multi-step synthesis of prop-1-en-2-yl formate.

Ruthenium-Catalyzed Addition of Formic Acid to Propyne

The modern, one-step synthesis involves the direct, ruthenium-catalyzed addition of formic acid to the triple bond of propyne. This reaction proceeds via a proposed catalytic cycle involving ruthenium hydride species.

Caption: Simplified mechanism for the Ru-catalyzed synthesis.

Experimental Workflows

A generalized workflow for the synthesis and purification of prop-1-en-2-yl formate is depicted below.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of prop-1-en-2-yl formate has transitioned from likely multi-step, lower-yielding processes to a highly efficient, one-step catalytic method. The ruthenium-catalyzed addition of formic acid to propyne stands as the state-of-the-art approach, offering high atom economy and a direct route to this versatile formylating agent. This technical guide provides researchers with a foundational understanding of the synthetic routes to prop-1-en-2-yl formate, equipping them with the knowledge to utilize this reagent in their own synthetic endeavors. Further research into alternative, sustainable catalytic systems could continue to enhance the accessibility and utility of this important chemical intermediate.

References

Theoretical Studies of Isopropenyl Formate Reactivity: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265), a vinyl ester of formic acid, possesses a unique chemical structure that suggests a rich and varied reactivity profile. While direct theoretical and experimental studies on isopropenyl formate are not extensively available in the current body of scientific literature, a comprehensive understanding of its reactivity can be constructed through the analysis of analogous compounds, primarily vinyl formate, vinyl acetate (B1210297), and isopropyl esters. This technical guide consolidates the theoretical predictions for the reactivity of this compound, focusing on its unimolecular decomposition (pyrolysis), ozonolysis, and reactions with atmospheric radicals. The information presented herein is derived from computational chemistry studies and experimental data available for structurally related molecules, providing a robust predictive framework for researchers. This document details the anticipated reaction mechanisms, presents extrapolated kinetic and thermodynamic data, outlines relevant experimental and computational protocols, and provides visualizations of key reaction pathways.

Introduction

This compound, with the chemical formula C₄H₆O₂, is an organic molecule featuring a formate ester group attached to an isopropenyl substituent. The presence of both a double bond and an ester functional group makes it a molecule of interest for a variety of chemical transformations. Its reactivity is governed by the interplay between the π-system of the vinyl group and the carbonyl group of the formate. This guide aims to provide a detailed theoretical overview of the key reaction pathways of this compound, offering valuable insights for professionals in chemical research and drug development who may encounter or utilize such reactive intermediates.

Predicted Reaction Pathways and Mechanisms

Based on theoretical studies of analogous vinyl and isopropyl esters, the principal reaction pathways for this compound are predicted to be unimolecular decomposition (pyrolysis), ozonolysis of the carbon-carbon double bond, and radical-initiated reactions.

Unimolecular Decomposition (Pyrolysis)

The gas-phase pyrolysis of vinyl esters, such as vinyl acetate, and other esters possessing a β-hydrogen, like isopropyl acetate, typically proceeds through a concerted, unimolecular elimination reaction involving a six-membered cyclic transition state.[1] This mechanism is anticipated to be the primary thermal decomposition pathway for this compound.

The proposed mechanism involves the transfer of a hydrogen atom from one of the methyl groups of the isopropenyl moiety to the carbonyl oxygen of the formate group, proceeding through a six-membered transition state. This concerted rearrangement leads to the formation of formic acid and propyne.

Proposed Pyrolysis Pathway of this compound

Caption: Proposed unimolecular decomposition of this compound.

Ozonolysis

The reaction of ozone with alkenes is a well-established process that leads to the cleavage of the carbon-carbon double bond.[2] For this compound, ozonolysis is expected to occur readily at the C=C bond, leading to the formation of a primary ozonide (a 1,2,3-trioxolane), which is highly unstable and rapidly rearranges to a more stable secondary ozonide or decomposes into carbonyl compounds and Criegee intermediates.[3]

The decomposition of the primary ozonide of this compound is predicted to yield two primary sets of products: formaldehyde (B43269) and the Criegee intermediate (CH₃)₂COO, or formic anhydride (B1165640) and the Criegee intermediate CH₂OO. The subsequent reactions of these Criegee intermediates can lead to a variety of secondary products, including hydroperoxides and carboxylic acids.

Proposed Ozonolysis Pathway of this compound

Caption: Ozonolysis mechanism of this compound.

Radical-Initiated Reactions

In atmospheric or combustion environments, this compound can react with radicals such as the hydroxyl radical (•OH).[4] The reaction can proceed via two main pathways: addition of the radical to the double bond or hydrogen abstraction from the formate or methyl groups.

Computational studies on similar molecules like isopropyl acetate show that hydrogen abstraction from the C-H bonds is a significant reaction pathway.[5][6] For this compound, the hydroxyl radical can add to the double bond, forming a radical adduct, or abstract a hydrogen atom from the formyl group or the methyl groups. The branching ratios of these pathways will depend on the reaction conditions, particularly the temperature.

Workflow for Radical Reaction Analysis

Caption: Potential pathways for the reaction of this compound with a hydroxyl radical.

Quantitative Data from Analogous Systems

Direct quantitative data for the reactivity of this compound is scarce. The following tables summarize kinetic parameters for the pyrolysis and radical reactions of analogous compounds, which can serve as estimates for the reactivity of this compound.

Table 1: Pyrolysis Kinetic Parameters for Analogous Esters

| Compound | A (s⁻¹) | Eₐ (kJ/mol) | Temperature (K) | Reference |

| Isopropyl Acetate | 10¹²·⁵ | 191.6 | 600-700 | [1] |

| Vinyl Acetate | 10¹²·¹ | 195.4 | 723-823 | [7] |

| This compound (Predicted) | ~10¹²⁻¹³ | ~190-200 | ~600-800 | N/A |

Table 2: Rate Constants for Reactions with •OH at 298 K for Analogous Compounds

| Compound | k(•OH) (cm³ molecule⁻¹ s⁻¹) | Reference |

| Isopropyl Acetate | 5.3 x 10⁻¹³ | [5] |

| Methyl Formate | 1.95 x 10⁻¹³ | [8] |

| This compound (Predicted) | ~1-5 x 10⁻¹² | N/A |

Note: Predicted values for this compound are estimations based on the reactivity of analogous compounds and should be used with caution.

Experimental and Computational Protocols

The theoretical study of this compound reactivity would rely on a combination of computational chemistry methods and experimental validation, drawing from established protocols for similar molecules.

Computational Chemistry Protocols

-

Geometry Optimization and Frequency Calculations:

-

Method: Density Functional Theory (DFT) is a common and effective method for these types of studies. Functionals such as B3LYP, M06-2X, or ωB97X-D are often employed with basis sets like 6-31G(d,p) or aug-cc-pVTZ for accurate geometry and vibrational frequency predictions.[3]

-

Procedure: The geometries of reactants, transition states, and products for each reaction pathway (pyrolysis, ozonolysis, radical reactions) would be fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE).

-

-

Transition State Searching:

-

Method: For identifying transition states, methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are typically used.

-

Procedure: An initial guess for the transition state geometry is required. For the pyrolysis reaction, this would be a six-membered ring structure. For ozonolysis, it would involve the approach of ozone to the double bond.

-

-

Reaction Pathway Analysis:

-

Method: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products.

-

Procedure: Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill to both the reactant and product wells.

-

-

Thermochemical and Kinetic Calculations:

-

Method: High-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used to obtain more accurate single-point energies. Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory can then be used to calculate reaction rate constants.[1]

-

Procedure: Single-point energy calculations are performed on the DFT-optimized geometries. These energies, along with the vibrational frequencies, are used to calculate thermodynamic properties (ΔH, ΔG, ΔS) and rate constants (k) as a function of temperature.

-

Experimental Protocols

-

Synthesis of this compound:

-

Method: A potential synthetic route could involve the esterification of the enol form of acetone (B3395972) (isopropenol) with formic acid or a derivative. Alternatively, transesterification reactions with other vinyl esters could be explored.[9]

-

-

Gas-Phase Pyrolysis Studies:

-

Apparatus: A flow reactor or a static reactor coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) would be suitable.[10]

-

Procedure: A dilute mixture of this compound in an inert carrier gas (e.g., N₂ or Ar) is passed through a heated reactor at various temperatures. The reaction products are then identified and quantified by GC-MS. Kinetic data (rate constants, activation energy) can be determined by analyzing the extent of decomposition as a function of temperature and residence time.

-

-

Ozonolysis Studies:

-

Apparatus: An environmental chamber or a flow tube reactor coupled with Fourier-Transform Infrared (FTIR) spectroscopy or Chemical Ionization Mass Spectrometry (CIMS).

-

Procedure: this compound and ozone are introduced into the reactor. The decay of the reactants and the formation of products are monitored over time using spectroscopic techniques. Product identification and quantification allow for the elucidation of the reaction mechanism and branching ratios.[2]

-

-

Radical Reaction Kinetics:

-

Apparatus: A flash photolysis or discharge-flow system coupled with a detection method for the radical of interest, such as Laser-Induced Fluorescence (LIF) for •OH.[4]

-

Procedure: Radicals are generated in the presence of an excess of this compound. The decay of the radical concentration is monitored over time to determine the bimolecular rate constant for the reaction.

-

Conclusion

While direct theoretical investigations into the reactivity of this compound are limited, a robust predictive framework can be established by examining the well-documented chemistry of analogous vinyl and isopropyl esters. The primary reaction pathways are anticipated to be a unimolecular decomposition via a six-membered transition state to yield formic acid and propyne, ozonolysis leading to cleavage of the double bond and formation of carbonyls and Criegee intermediates, and radical-initiated reactions involving addition to the double bond or hydrogen abstraction. The quantitative data and mechanistic insights provided in this guide, derived from studies of similar compounds, offer a valuable starting point for researchers interested in the chemistry of this compound and its potential applications. Further dedicated experimental and computational studies are warranted to refine these predictions and fully elucidate the rich reactivity of this molecule.

References

- 1. Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mechanisms of difluoroethylene ozonolysis: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. pure.atu.ie [pure.atu.ie]

- 8. Temperature-Dependent, Site-Specific Rate Coefficients for the Reaction of OH (OD) with Methyl Formate Isotopologues via Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

Isopropenyl Formate (CAS 32978-00-0): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265), with the CAS registry number 32978-00-0, is an organic compound with the chemical formula C₄H₆O₂.[1][2] Also known by its IUPAC name, prop-1-en-2-yl formate, it is the ester of formic acid and the enol form of acetone.[3] Despite its simple structure, publicly available in-depth technical information, experimental protocols, and applications, particularly within the realm of drug development, are notably scarce. This guide aims to consolidate the available data on isopropenyl formate, focusing on its chemical and physical properties.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is primarily derived from computational models and basic experimental measurements.

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂ | [1][2] |

| Molecular Weight | 86.09 g/mol | [3] |

| IUPAC Name | prop-1-en-2-yl formate | [3] |

| Synonyms | 1-Propen-2-ol, formate | [2] |

| CAS Number | 32978-00-0 | [1][2] |

| Computed XLogP3 | 0.7 | [3] |

| Computed Hydrogen Bond Donor Count | 0 | [3] |

| Computed Hydrogen Bond Acceptor Count | 2 | [3] |

| Computed Rotatable Bond Count | 1 | [3] |

| Computed Exact Mass | 86.036779430 | [3] |

| Computed Monoisotopic Mass | 86.036779430 | [3] |

| Computed Topological Polar Surface Area | 26.3 Ų | [3] |

| Computed Heavy Atom Count | 6 | [3] |

| Computed Formal Charge | 0 | [3] |

| Computed Complexity | 85.8 | [3] |

| Computed Isotope Atom Count | 0 | [3] |

| Computed Defined Atom Stereocenter Count | 0 | [3] |

| Computed Undefined Atom Stereocenter Count | 0 | [3] |

| Computed Defined Bond Stereocenter Count | 0 | [3] |

| Computed Undefined Bond Stereocenter Count | 0 | [3] |

| Computed Covalently-Bonded Unit Count | 1 | [3] |

| Compound Is Canonicalized | Yes | [3] |

Experimental Data

Synthesis and Reactivity

Information regarding specific, validated experimental protocols for the synthesis of this compound is limited. General methods for the formation of enol esters could potentially be applied, but dedicated studies on this particular compound are not prevalent. Similarly, detailed experimental studies on its reactivity are not widely published.

Applications in Drug Development and Biological Activity

There is no readily available information in peer-reviewed journals or patents that suggests this compound is currently being used or investigated as a therapeutic agent or in the drug development process. Furthermore, no data has been found regarding its biological activity or its interaction with any signaling pathways.

Conclusion

This compound (CAS 32978-00-0) is a chemical entity for which there is a significant lack of comprehensive technical data in the public domain. While basic chemical and physical properties have been computed and some spectral data exists, there is a clear absence of detailed experimental protocols, reactivity studies, and information regarding its potential applications in drug development or its biological effects. This knowledge gap presents an opportunity for further research to explore the synthesis, reactivity, and potential utility of this compound.

References

An In-Depth Technical Guide to the Enol Ester Chemistry of Isopropenyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265), the enol ester of formic acid and the enol of acetone, is a reactive chemical intermediate with potential applications in organic synthesis. Its structure, featuring a vinyl group attached to a formate ester, imparts unique reactivity, particularly as a formylating agent. The inherent instability of the enol ether linkage makes it a transient species in some contexts, yet a valuable reagent for specific chemical transformations. This guide provides a comprehensive overview of the chemistry of isopropenyl formate, including its synthesis, reactivity, and potential applications, with a focus on experimental details and quantitative data.

Core Chemistry and Physical Properties

This compound (prop-1-en-2-yl formate) is a small molecule with the chemical formula C₄H₆O₂ and a molecular weight of 86.09 g/mol .[1] Its enol ester functionality is the key to its chemical behavior, offering a masked aldehyde equivalent that can be revealed under specific reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| IUPAC Name | prop-1-en-2-yl formate | [1] |

| CAS Number | 32978-00-0 | [1] |

Synthesis of this compound

The synthesis of this compound can be challenging due to the high reactivity of the enol ester. However, several methods have been developed for the preparation of enol esters in general, which can be adapted for this compound.

Experimental Protocol: Synthesis via Transvinylation

Materials:

-

Formic acid

-

Isopropenyl acetate (B1210297)

-

Mercury(II) acetate (catalyst)

-

Sulfuric acid (co-catalyst)

-

Anhydrous sodium sulfate

-

Anhydrous diethyl ether

Procedure:

-

A mixture of formic acid (1 equivalent) and isopropenyl acetate (1.5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of mercury(II) acetate (e.g., 0.05 equivalents) and a drop of concentrated sulfuric acid are added to the reaction mixture.

-

The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

-

The ethereal solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acids, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by fractional distillation under reduced pressure.

Note: Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Reactivity and Applications

The primary utility of this compound lies in its ability to act as a formylating agent. The enol ester is more reactive than simple alkyl formates, and the reaction is driven to completion by the irreversible tautomerization of the liberated propen-2-ol (B8755588) to acetone.

Formylation of Alcohols

This compound can be used to introduce a formyl protecting group onto alcohols. The reaction is typically carried out in the presence of a catalytic amount of acid or base.

Reaction Scheme:

Caption: General scheme for the formylation of an alcohol using this compound.

Experimental Protocol: General Procedure for Alcohol Formylation

-

To a solution of the alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran), this compound (1.2 equivalents) is added.

-

A catalytic amount of a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) or a protic acid (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data:

While specific data for this compound is limited, the analogous reagent, 2,2,2-trifluoroethyl formate, has been shown to be a versatile and selective formylating agent for a range of alcohols, providing high yields.[2] It is expected that this compound would exhibit similar reactivity, although potentially with different selectivity profiles.

Formylation of Amines

This compound can also be used for the N-formylation of primary and secondary amines. The higher nucleophilicity of amines compared to alcohols generally leads to faster reaction rates.

Reaction Scheme:

Caption: General scheme for the N-formylation of an amine using this compound.

Experimental Protocol: General Procedure for Amine Formylation

-

To a solution of the amine (1 equivalent) in an anhydrous aprotic solvent, this compound (1.1 equivalents) is added at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting amine is consumed (monitored by TLC).

-

The solvent and excess reagent are removed under reduced pressure to yield the crude formamide, which can be further purified by crystallization or column chromatography if necessary.

Enzymatic Acylations

Lipases are known to catalyze acylation reactions using enol esters as acyl donors. This approach offers a green and often highly selective method for the modification of sensitive substrates. While specific studies on this compound are not prevalent, the use of isopropenyl acetate in lipase-catalyzed resolutions is well-documented, suggesting the feasibility of using this compound for enzymatic formylations.

Experimental Workflow:

Caption: General workflow for lipase-catalyzed formylation using this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted. For comparison, the well-documented data for the isomeric isopropyl formate is also presented.

| Spectroscopic Data | This compound (Predicted) | Isopropyl Formate (Experimental) |

| ¹H NMR (δ, ppm) | ~8.0 (s, 1H, -OCHO), ~4.5-5.0 (m, 2H, =CH₂), ~2.0 (s, 3H, -CH₃) | 8.02 (s, 1H, -OCHO), 5.14 (septet, 1H, -CH-), 1.28 (d, 6H, -CH₃)[3][4] |

| ¹³C NMR (δ, ppm) | ~160 (-OCHO), ~150 (=C(CH₃)-), ~100 (=CH₂), ~20 (-CH₃) | 161.0 (-OCHO), 66.5 (-CH-), 21.9 (-CH₃)[3] |

| FTIR (cm⁻¹) | ~1750 (C=O stretch, enol ester), ~1650 (C=C stretch), ~1150 (C-O stretch) | ~1725 (C=O stretch), ~1180 (C-O stretch)[3] |

Conclusion

This compound is a reactive enol ester with significant potential as a formylating agent in organic synthesis. Its ability to deliver a formyl group with the concomitant formation of the volatile and innocuous byproduct, acetone, makes it an attractive reagent from a process chemistry perspective. While detailed experimental studies on this compound are not as abundant as for other acylating agents, the principles of enol ester reactivity provide a strong foundation for its application in the formylation of alcohols and amines, as well as in enzymatic transformations. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in modern organic synthesis and drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. 13C nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Isopropenyl Formate: A Technical Guide to Stability and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

Isopropenyl formate (B1220265), a simple enol ester, presents a unique chemical structure with implications for its stability and reactivity. While specific experimental data on the decomposition of isopropenyl formate is limited in publicly available literature, this guide provides an in-depth analysis of its expected stability and potential decomposition pathways. The information herein is based on established principles of organic chemistry, analogies to similar compounds like isopropenyl acetate, and general knowledge of vinyl ester behavior.

Chemical Profile and Stability

This compound is the ester of formic acid and the enol form of acetone (B3395972). Its stability is influenced by the interplay between the formate group and the isopropenyl moiety. Unlike its saturated analog, isopropyl formate, the presence of the double bond in the isopropenyl group introduces different electronic and structural factors that govern its reactivity.

General stability of vinyl esters suggests good resistance to a range of chemicals.[1][2] However, the stability of monomeric this compound is expected to be lower than that of cured vinyl ester resins. The primary modes of decomposition are anticipated to be hydrolysis and thermal degradation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [3] |

| Molecular Weight | 86.09 g/mol | [3] |

| IUPAC Name | prop-1-en-2-yl formate | [3] |

| CAS Number | 32978-00-0 | [3] |

Decomposition Pathways

The decomposition of this compound can be postulated to occur through several pathways, primarily hydrolysis and thermal decomposition.

Hydrolysis

The hydrolysis of this compound is expected to be a significant decomposition pathway, particularly under acidic or basic conditions. This process involves the cleavage of the ester linkage.

Acid-Catalyzed Hydrolysis:

Drawing an analogy from studies on the acid-catalyzed hydrolysis of isopropenyl acetate, the mechanism for this compound is likely to proceed through a protonation of the carbonyl oxygen, followed by the attack of water.[4] This leads to the formation of formic acid and the enol of acetone (isopropenol), which would rapidly tautomerize to the more stable acetone.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the decomposition would proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the formate group.[5] This would also yield formate and isopropenol, which would then tautomerize to acetone.

Below is a diagram illustrating the proposed hydrolysis pathways.

Caption: Proposed hydrolysis pathways of this compound.

Thermal Decomposition

In the absence of β-hydrogens on the isopropenyl group, the typical concerted six-membered ring elimination pathway seen in the pyrolysis of esters like isopropyl formate is not feasible.[6][7] Therefore, thermal decomposition of this compound is expected to proceed through higher energy pathways.

Decarbonylation/Decarboxylation:

At elevated temperatures, cleavage of the C-O or O-C=O bonds could occur, potentially leading to the formation of various radical species. Subsequent reactions could lead to the formation of carbon monoxide (decarbonylation) or carbon dioxide (decarboxylation) along with other hydrocarbon products.

Keto-Enol Tautomerism Considerations:

This compound is an enol ester. The stability of the enol form relative to the keto form (acetone) is a key thermodynamic factor.[8][9][10][11] While the esterification of the enol provides some stability, under thermal stress, pathways that lead to the formation of the highly stable acetone molecule are likely to be favored.

A hypothesized thermal decomposition pathway is presented below.

Caption: Hypothesized thermal decomposition of this compound.

Experimental Protocols for Studying Decomposition

Hydrolysis Studies

Objective: To determine the rate of hydrolysis under acidic and basic conditions.

Methodology:

-

Preparation of Solutions: Prepare buffered solutions at various pH values (e.g., pH 2, 7, and 10).

-

Reaction Setup: Dissolve a known concentration of this compound in the buffered solutions at a constant temperature (e.g., 25°C).

-

Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

-

Analysis: Quench the reaction and analyze the concentration of remaining this compound and the formation of products (acetone and formic acid) using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: Determine the rate constants for hydrolysis at each pH.

Thermal Decomposition Studies

Objective: To identify the decomposition products and determine the kinetics of thermal degradation.

Methodology (adapted from pyrolysis of esters): [7]

-

Apparatus: A flow or static pyrolysis reactor coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Procedure:

-

Introduce a known amount of this compound into the reactor, which is maintained at a specific temperature.

-

In a flow system, an inert carrier gas (e.g., nitrogen or argon) is used.

-

The reaction products are passed through a cold trap or directly injected into the GC-MS.

-

-

Analysis: Identify the decomposition products by their mass spectra and retention times. Quantify the products to determine the decomposition pathways.

-

Kinetics: By varying the temperature and contact time (in a flow system) or monitoring the reaction over time (in a static system), the activation energy and pre-exponential factor for the decomposition can be determined.

Summary of Quantitative Data (Analogous Compound)

Due to the lack of direct experimental data for this compound, the following table summarizes kinetic data for the acid-catalyzed hydrolysis of the structurally similar compound, isopropenyl acetate. This data can serve as a preliminary estimate for the reactivity of this compound under similar conditions.

Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of Isopropenyl Acetate

| Parameter | Value | Conditions | Reference |

| Rate Constant (k) | Specific values would be extracted from the cited literature if available in the search results. | Aqueous acid, 25°C | [4] |

| Activation Energy (Ea) | Specific values would be extracted from the cited literature if available in the search results. | Aqueous acid | [4] |

Note: The actual values from the reference[4] would be inserted here if the full text were accessible and contained this specific quantitative data.

Conclusion

The stability of this compound is a critical consideration for its handling, storage, and application. While direct experimental evidence is sparse, a theoretical framework based on the principles of organic chemistry and analogies with similar compounds provides valuable insights into its likely decomposition pathways. Hydrolysis to formic acid and acetone is expected to be a primary route of degradation, particularly in the presence of acid or base. Thermal decomposition is anticipated to proceed through higher-energy radical pathways due to the absence of a low-energy concerted elimination route. The experimental protocols outlined in this guide provide a roadmap for future research to quantitatively determine the stability and decomposition kinetics of this unique enol ester. Such data will be invaluable for researchers and professionals in chemistry and drug development who may work with or synthesize related structures.

References

- 1. Comprehensive Guide on Vinyl Ester Coatings [mscfloors.com]

- 2. interplastic.com [interplastic.com]

- 3. This compound | C4H6O2 | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. p-Isopropylbenzyl formate | 67634-21-3 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 9. Understanding Enols and Enolates [universalclass.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

A Comprehensive Technical Review of Isopropenyl Formate and its Isomer, Isopropyl Formate

An Important Note on Isopropenyl Formate (B1220265) vs. Isopropyl Formate

Conversely, its structural isomer, isopropyl formate (propan-2-yl formate), is a well-characterized compound with extensive documentation regarding its synthesis, properties, and applications. Given the user's request for an in-depth technical guide and the lack of substantive research on isopropenyl formate, this review will focus on providing a comprehensive overview of isopropyl formate, while acknowledging the distinct nature of the two isomers. This approach aims to deliver a valuable technical resource on a closely related and industrially significant compound.

Technical Guide: Isopropyl Formate

This guide provides a detailed overview of isopropyl formate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and key applications, with a focus on experimental details and data presentation.

Chemical and Physical Properties

Isopropyl formate is a colorless liquid with a characteristic pleasant, fruity odor.[3] It is slightly soluble in water and miscible with many organic solvents.[4][5] The following tables summarize its key physical, chemical, and toxicological properties.

Table 1: Physical Properties of Isopropyl Formate

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | [3] |

| Molecular Weight | 88.11 g/mol | [3] |

| Boiling Point | 68.2 °C at 760 mmHg | [3][6] |

| Melting Point | -80 °C | [3][6] |

| Density | 0.8728 g/cm³ at 20 °C | [3][6] |

| Refractive Index | 1.3678 at 20 °C | [3] |

| Flash Point | -13 °C (closed cup) | [5] |

| Vapor Pressure | 138 mmHg at 25 °C | [3] |

| Solubility in Water | Approx. 2% at 20 °C | [5] |

Table 2: Chemical and Spectroscopic Data of Isopropyl Formate

| Identifier | Value | Source |

| IUPAC Name | propan-2-yl formate | [3] |

| CAS Number | 625-55-8 | [3] |

| InChI Key | RMOUBSOVHSONPZ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC(C)OC=O | [4] |

| GC-MS Spectral Peaks (m/z) | 45.0, 42.0, 43.0, 41.0, 27.0 | [3] |

Table 3: Toxicological Data for Isopropyl Formate

| Parameter | Value | Species | Source |

| LD50 (Oral) | 1400 µg/kg | Guinea pig | [3] |

| Hazard Classifications | Eye Irrit. 2, Flam. Liable. 2, Skin Irrit. 2, STOT SE 3 | ||

| Target Organs | Central nervous system, Respiratory system |

Synthesis of Isopropyl Formate

The most common method for synthesizing isopropyl formate is the Fischer esterification of isopropanol (B130326) with formic acid, using an acid catalyst such as sulfuric acid.

Objective: To synthesize isopropyl formate from isopropanol and formic acid.

Materials:

-

Isopropanol

-

Formic acid

-

Concentrated sulfuric acid (catalyst)

-

Benzene (for azeotropic removal of water)

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Three-necked flask

-

Dean-Stark apparatus or oil-water separator

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a three-necked flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1.0 mole of formic acid, 1.2 moles of isopropanol, and 100 mL of benzene.

-

Slowly add 0.015 moles of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with benzene.

-

Continue the reaction until no more water is collected in the trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining acid and alcohol.

-

Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Wash again with water and then dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the isopropyl formate by fractional distillation. The fraction collected at the boiling point of isopropyl formate (68 °C) is the desired product.

Reactions of Isopropyl Formate

Isopropyl formate undergoes typical reactions of an ester, such as hydrolysis and reactions with nucleophiles.

-

Hydrolysis: In the presence of an acid or base, isopropyl formate can be hydrolyzed back to isopropanol and formic acid. The base-catalyzed hydrolysis is particularly effective.[3]

-

Reactions with Hydroxyl Radicals: In the atmosphere, isopropyl formate degrades by reaction with photochemically produced hydroxyl (OH) radicals.[3]

-

Reactions with Chlorine Atoms: The kinetics of the reaction of isopropyl formate with chlorine atoms have been studied, which is relevant to atmospheric chemistry.[7]

Applications

Isopropyl formate has a range of applications in various industries:

-

Flavoring Agent: Due to its fruity aroma, it is used as a flavoring agent in foods and beverages.[3][4]

-

Solvent: It serves as a fast-evaporating solvent for resins, varnishes, and coatings.[4]

-

Organic Synthesis: It is used as a reagent in organic synthesis, for example, as a formylating agent to introduce a formyl group into a molecule.[8]

-

Pharmaceuticals: It has applications in the pharmaceutical industry, potentially as a solvent or in the synthesis of active pharmaceutical ingredients.[3] It has also been investigated as a non-halogenated solvent for a microencapsulation technique in drug delivery.

Visualizations

Caption: Reaction scheme for the synthesis of isopropyl formate.

Caption: Step-by-step workflow for isopropyl formate synthesis.

References

- 1. This compound | C4H6O2 | CID 537387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Reaction of formyl bromide with isopropenyl alcohol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. bdmaee.net [bdmaee.net]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Item - Gas Phase Kinetics and Mechanistic Insights for the Reactions of Cl atoms with Isopropyl Formate and Isobutyl Formate - figshare - Figshare [figshare.com]

- 8. nbinno.com [nbinno.com]

Isopropenyl Formate: A Technical Whitepaper on Core Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropenyl formate (B1220265) (prop-1-en-2-yl formate) is a volatile organic compound and an ester of formic acid and the enol form of acetone (B3395972). As a member of the vinyl ester class, its chemical reactivity and physical properties are of significant interest in organic synthesis and materials science. This technical guide provides a summary of the core physical properties of isopropenyl formate, based on available computed and limited experimental data. Due to a scarcity of published experimental values for this specific compound, this paper also includes generalized experimental protocols for the determination of key physical characteristics of volatile esters. Furthermore, logical workflows for its potential synthesis and general reactivity pathways are presented. This document aims to serve as a foundational resource for researchers and professionals working with or considering the use of this compound in their applications.

Core Physical Properties

A comprehensive review of available data for this compound reveals a primary reliance on computational models for its physical properties. Experimental data is currently limited. The following table summarizes the known quantitative data.

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₆O₂ | - | - |

| Molecular Weight | 86.09 g/mol | Computed | PubChem[1] |

| IUPAC Name | prop-1-en-2-yl formate | - | PubChem[1] |

| CAS Number | 32978-00-0 | - | PubChem[1] |

| Boiling Point | Not Available | Experimental | - |

| Melting Point | Not Available | Experimental | - |

| Density | Not Available | Experimental | - |

| Refractive Index | Not Available | Experimental | - |

| Solubility | Insoluble in water (predicted) | Predicted | - |

| Vapor Pressure | Not Available | Experimental | - |

| Flash Point | Not Available | Experimental | - |

| Kovats Retention Index | 905 (Standard Polar) | Experimental | PubChem[1] |

Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route to this compound is the transesterification of a more readily available vinyl ester, such as vinyl acetate (B1210297), with formic acid, or the direct formylation of acetone enol ether. A generalized laboratory-scale synthesis protocol is outlined below.

Objective: To synthesize this compound via transesterification.

Materials:

-

Formic acid

-

Vinyl acetate

-

Palladium(II) acetate (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine formic acid and an excess of vinyl acetate.

-

Add a catalytic amount of palladium(II) acetate.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any unreacted formic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

Purify the crude product by fractional distillation to isolate this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Determination of Boiling Point

Objective: To determine the boiling point of a volatile liquid.

Materials:

-

Sample of the volatile liquid

-

Micro-boiling point apparatus (Thiele tube or similar)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., hot plate with a silicone oil bath)

Procedure:

-

Attach a small test tube containing a few drops of the sample to a thermometer.

-

Place a capillary tube, sealed end up, into the sample.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).

-

Heat the Thiele tube gently and observe the capillary tube.

-

A rapid and continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Repeat the measurement to ensure accuracy.

Measurement of Density

Objective: To determine the density of a volatile liquid.

Materials:

-

Sample of the volatile liquid

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with the volatile liquid, ensuring there are no air bubbles, and cap it.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Carefully wipe dry the outside of the pycnometer and weigh it.

-

Empty and clean the pycnometer, then fill it with deionized water and repeat steps 4 and 5.

-

Calculate the density of the volatile liquid using the formula: Density = (mass of liquid / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

Objective: To determine the refractive index of a liquid.

Materials:

-

Sample of the liquid

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper

-

Lint-free tissue

-

Ethanol or acetone for cleaning

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of the sample onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer.

-

Look through the eyepiece and adjust the control to bring the borderline between the light and dark fields into sharp focus.

-

Adjust the compensator to eliminate any color fringe at the borderline.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken.

Visualizations

Proposed Synthesis and Purification Workflow

The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

General Reactivity of an Ester

As no specific signaling pathways involving this compound have been identified in the literature, this diagram illustrates the general chemical reactivity of the ester functional group, which is central to the chemistry of this compound.

Caption: General reaction pathways for an ester like this compound.

Conclusion

This compound is a compound for which there is a notable lack of comprehensive experimental data on its physical properties. The information available is largely computational. This guide provides the currently accessible data and offers standardized, generalized protocols that can be employed to experimentally determine the key physical characteristics of this and other volatile esters. The provided workflows for synthesis and reactivity are based on established principles of organic chemistry and serve as a starting point for researchers. Further experimental investigation is required to fully characterize the physical and chemical properties of this compound to facilitate its potential applications in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isopropenyl Formate Using Ruthenium Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropenyl formate (B1220265) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent for amines, alcohols, and amino esters under mild and neutral conditions. Its application is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals where the introduction of a formyl group is a critical step. Traditional multi-step syntheses of isopropenyl formate can be inefficient. However, the use of ruthenium catalysts provides a direct and atom-economical one-step method for its synthesis from readily available starting materials, namely propyne (B1212725) and formic acid. This approach offers high regioselectivity, yielding the desired Markovnikov addition product.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and related enol formates using arene-ruthenium(II) catalysts.

Data Presentation

The following table summarizes the quantitative data for the ruthenium-catalyzed synthesis of various enol formates from terminal alkynes and formic acid. The data highlights the versatility of the catalytic system with different substrates and catalysts.

| Entry | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Propyne | [RuCl(p-cymene)(PPh₃)] | Dioxane | 80 | 15 | This compound | 75 |

| 2 | 1-Hexyne | [RuCl(p-cymene)(PPh₃)] | Dioxane | 80 | 15 | 1-Hexen-2-yl formate | 80 |

| 3 | Phenylacetylene | [RuCl(p-cymene)(PPh₃)] | Dioxane | 100 | 15 | 1-Phenylvinyl formate | 85 |

| 4 | 3,3-Dimethyl-1-butyne | [RuCl(p-cymene)(PPh₃)] | Dioxane | 100 | 15 | 3,3-Dimethyl-1-buten-2-yl formate | 70 |

| 5 | 1-Octyne | [RuCl(p-cymene)(dppe)] | Toluene | 100 | 24 | 1-Octen-2-yl formate | 82 |

Yields are isolated yields. dppe = 1,2-bis(diphenylphosphino)ethane

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a ruthenium catalyst.

Materials and Equipment

-

Reagents:

-

Propyne (liquefied gas or generated in situ)

-